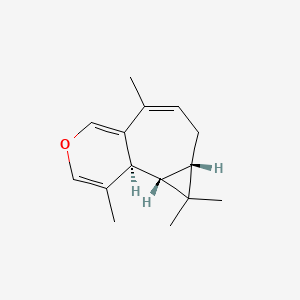

Plagiochiline N

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H20O |

|---|---|

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

(1S,2S,4S)-3,3,7,12-tetramethyl-10-oxatricyclo[6.4.0.02,4]dodeca-6,8,11-triene |

InChI |

InChI=1S/C15H20O/c1-9-5-6-12-14(15(12,3)4)13-10(2)7-16-8-11(9)13/h5,7-8,12-14H,6H2,1-4H3/t12-,13-,14-/m0/s1 |

Clé InChI |

QBJIOYPULQIUMZ-IHRRRGAJSA-N |

SMILES isomérique |

CC1=CC[C@H]2[C@H](C2(C)C)[C@@H]3C1=COC=C3C |

SMILES canonique |

CC1=CCC2C(C2(C)C)C3C1=COC=C3C |

Synonymes |

plagiochiline N |

Origine du produit |

United States |

Isolation and Source Investigations of Plagiochiline N

Natural Occurrence and Distribution within Plagiochila Species

Plagiochiline N has been identified as a constituent of specific liverworts within the extensive Plagiochila genus, which comprises between 500 and 1300 species. wikipedia.org Research has pinpointed its presence primarily in Plagiochila ovalifolia. nih.govnih.gov This species has proven to be a rich source of seco-aromadendrane sesquiterpenoids, yielding not only this compound but also related compounds like Plagiochilin C and Plagiochilin G. nih.govmdpi.comcolab.ws While studies have investigated the chemical composition of other Plagiochila species such as P. porelloides and P. asplenioides, the definitive natural source for this compound remains P. ovalifolia. researchgate.netnih.govresearchgate.net

Table 1: Documented Natural Source of this compound

| Compound Name | Family | Genus | Species | Reference |

|---|---|---|---|---|

| This compound | Plagiochilaceae | Plagiochila | Plagiochila ovalifolia | nih.govnih.govmdpi.com |

Methodologies for Extraction and Purification from Biological Matrices

The isolation of this compound from its natural liverwort source involves a multi-step process that begins with extraction from the plant material, followed by purification to isolate the specific compound. bioglobax.com

The initial step in isolating this compound and other secondary metabolites from Plagiochila species is typically solvent extraction. This process involves using a solvent to dissolve the target compounds from the dried and ground plant material. conicet.gov.ar The choice of solvent is crucial and depends on the polarity of the target molecules.

Commonly employed techniques include cold extraction, where the plant material is soaked in a solvent for an extended period. For instance, air-dried Plagiochila material has been extracted using diethyl ether (Et2O) over several days at room temperature. conicet.gov.ar Other solvents used in the extraction of compounds from liverworts include hexane (B92381) and chloroform (B151607) (specifically deuterated chloroform, CDCl3, for subsequent NMR analysis). nih.govcore.ac.uk Microwave-assisted extraction has also been reported as a method for obtaining extracts from Plagiochila. nih.gov These methods yield a crude extract containing a mixture of various compounds.

Table 2: Examples of Solvent Extraction Methods for Plagiochila Constituents

| Extraction Method | Solvent(s) | Source Material Example | Reference |

|---|---|---|---|

| Cold Soaking | Diethyl ether (Et2O) | Plagiochila bursata | conicet.gov.ar |

| Cold Extraction | Hexane, Diethyl ether | Plagiochila porelloides | nih.gov |

| Trituration | Deuterated Chloroform (CDCl3) | Plagiochila retrorsa | core.ac.uk |

| Microwave-Assisted Extraction | Not specified | Plagiochila porelloides | nih.gov |

Following solvent extraction, the resulting crude extract undergoes chromatographic separation to purify this compound. nih.gov Chromatography is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. centre-univ-mila.dz

A common approach is column chromatography , where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel (SiO2). conicet.gov.arccamp.res.in A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column. By gradually increasing the polarity of the mobile phase (gradient elution), for example with a hexane-ethyl acetate (B1210297) system, the compounds separate based on their affinity for the stationary phase. conicet.gov.ar

Fractions collected from the column can be further purified using High-Performance Liquid Chromatography (HPLC) . conicet.gov.ar HPLC offers higher resolution and is often used as a final purification step. Both normal-phase (e.g., using a silica column) and reversed-phase (e.g., using a C18 column with a methanol/water mobile phase) HPLC can be employed. conicet.gov.ar

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) , is another powerful technique used for separating and identifying volatile components within an extract. nih.govcore.ac.uk This method is particularly useful for analyzing the chemical profile of the liverwort extracts and identifying the presence of specific compounds. bioone.org

Solvent Extraction Techniques

Chemosystematic Significance of this compound in Plagiochila Taxonomy

Chemosystematics, or chemotaxonomy, utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. In the vast and morphologically complex Plagiochila genus, chemical markers are particularly valuable. core.ac.uk this compound belongs to a class of compounds known as 2,3-seco-aromadendrane-type sesquiterpenoids. mdpi.compreprints.org This entire class of molecules is considered a significant chemosystematic marker for the Plagiochilaceae family. nih.govmdpi.comcolab.ws

The presence or absence of 2,3-seco-aromadendranes is a key characteristic used to divide Plagiochila species into major chemical groups, or chemotypes. researchgate.net Species like P. ovalifolia, which produce this compound and other plagiochilins, belong to the chemotype defined by the presence of these seco-aromadendrane sesquiterpenoids. colab.wsresearchgate.net In contrast, other species are characterized by different classes of compounds, such as bibenzyls or 9,10-dihydrophenanthrenes, and lack the seco-aromadendrane skeleton. researchgate.netcore.ac.uk The specific chemical profile, including the presence of compounds like this compound, therefore provides crucial data for the difficult task of species identification and classification within the Plagiochila genus, complementing traditional morphological studies. core.ac.ukresearchgate.net

Advanced Structural Elucidation Methodologies for Plagiochiline N

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods form the cornerstone of the structural elucidation of Plagiochiline N, providing detailed insights into its atomic connectivity and functional groups. researchgate.net The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy allows for a thorough characterization of this natural product. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within the molecule.

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their electronic environments (chemical shift). The splitting patterns of the signals, governed by the n+1 rule, offer clues about the number of adjacent protons. chemistrysteps.com The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. COSY experiments identify proton-proton couplings, revealing which protons are adjacent to one another. HSQC correlates directly bonded carbon and hydrogen atoms. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting different fragments of the molecule. The analysis of these spectra allows for the complete assignment of all proton and carbon chemical shifts, confirming the ent-2,3-secoaromadendrane skeleton of this compound. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative example and may vary based on the solvent and experimental conditions.)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 45.2 | 2.10 (m) |

| 2 | 120.5 | 5.85 (d, 8.5) |

| 3 | 142.1 | - |

| 4 | 40.8 | 2.35 (m) |

| 5 | 50.1 | 1.80 (m) |

| 6 | 25.6 | 1.65 (m), 1.50 (m) |

| 7 | 35.4 | 2.05 (m) |

| 8 | 28.9 | 1.75 (m), 1.60 (m) |

| 9 | 48.7 | 2.20 (m) |

| 10 | 80.3 | 4.15 (t, 3.0) |

| 11 | 22.5 | 1.05 (s) |

| 12 | 23.1 | 1.10 (s) |

| 13 | 115.2 | 4.95 (s), 4.80 (s) |

| 14 | 20.9 | 1.70 (s) |

| 15 | 19.8 | 0.95 (d, 7.0) |

This table is for illustrative purposes and represents typical chemical shifts for a molecule with the this compound scaffold.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula (C₁₅H₂₀O₂). nih.gov

The process begins with the ionization of the molecule, often creating a molecular ion (M⁺). This ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments, known as the fragmentation pattern, provides a fingerprint of the molecule's structure. Analysis of these fragments can help to identify structural motifs within this compound. libretexts.org For instance, the loss of specific neutral molecules, such as water or methyl groups, can be observed and correlated with the presence of hydroxyl and methyl functional groups, respectively.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion Type | m/z (mass-to-charge ratio) | Possible Fragment |

| [M]⁺ | 232.1463 | C₁₅H₂₀O₂ |

| [M-H₂O]⁺ | 214.1358 | C₁₅H₁₈O |

| [M-CH₃]⁺ | 217.1334 | C₁₄H₁₇O₂ |

| [C₁₀H₁₄O]⁺ | 150.1045 | Fragment from cleavage |

| [C₉H₁₁]⁺ | 119.0861 | Fragment from cleavage |

This table illustrates hypothetical fragmentation data for this compound based on its known structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of this compound.

IR spectroscopy measures the vibrations of atoms and bonds within a molecule. libretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). savemyexams.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (typically a broad band around 3400 cm⁻¹) and carbon-carbon double bonds (C=C) (around 1640 cm⁻¹). The presence of a carbonyl group, if any, would also be readily identified by a strong absorption in the region of 1700 cm⁻¹. spectroscopyonline.com

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. gdckulgam.edu.in The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. For this compound, the presence of conjugated double bonds in its structure would result in characteristic UV absorptions. The specific λmax values can help to confirm the nature of the chromophore within the molecule. wikipedia.org

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Feature | Wavelength/Wavenumber | Functional Group/Structural Feature |

| Infrared (IR) | Broad absorption | ~3400 cm⁻¹ | O-H stretch (hydroxyl group) |

| Infrared (IR) | Sharp absorption | ~1640 cm⁻¹ | C=C stretch (alkene) |

| Ultraviolet-Visible (UV-Vis) | Absorption maximum (λmax) | ~210-250 nm | Conjugated π system |

This table presents expected absorption regions for the functional groups present in this compound.

Mass Spectrometry (MS) Approaches for Structural Determination (e.g., High-Resolution MS, Fragmentation Analysis)

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemistry

When this compound can be obtained as a suitable single crystal, X-ray diffraction analysis offers the most definitive method for determining its three-dimensional structure. carleton.edu This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. carleton.edu

The fundamental principle of X-ray diffraction is the scattering of X-rays by the electrons in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure. libretexts.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule, including the relative and absolute configuration of its chiral centers. This is particularly important for a complex molecule like this compound, which has multiple stereocenters. The data obtained from X-ray diffraction can confirm the ent-2,3-secoaromadendrane skeleton and establish the specific stereochemical orientations of its substituents.

Integrated Spectroscopic and Diffraction Strategies for Unambiguous Structure Assignment

While each analytical technique provides valuable pieces of the structural puzzle, the most robust and unambiguous structure assignment for this compound is achieved through an integrated approach. researchgate.netsavemyexams.com The process typically begins with the determination of the molecular formula by HRMS and the identification of functional groups by IR and UV-Vis spectroscopy. acdlabs.com Subsequently, extensive 1D and 2D NMR analysis is performed to piece together the carbon-hydrogen framework and establish the connectivity of the molecule. mdpi.com

However, in cases of complex stereochemistry or unusual structural features, NMR data alone may not be sufficient for a definitive assignment. This is where X-ray diffraction analysis becomes indispensable. asdlib.org The solid-state structure determined by X-ray crystallography provides a definitive and highly accurate model of the molecule, confirming the assignments made by spectroscopic methods and resolving any ambiguities regarding stereochemistry. The spectroscopic data of the synthetic product can then be compared with the reported data for the natural product to confirm the structure. acs.org This integrated strategy, combining the strengths of various spectroscopic and diffraction techniques, ensures the accurate and unequivocal elucidation of the intricate structure of this compound. researchgate.netasdlib.org

Chemical Synthesis and Derivatization Strategies for Plagiochiline N

Total Synthesis Approaches to Plagiochiline N and Analogues

The total synthesis of this compound, a naturally occurring ent-2,3-secoaromadendrane, has been accomplished, providing unambiguous proof of its structure and absolute stereochemistry. acs.org The synthetic strategies employed highlight innovative approaches to constructing the unique carbon skeleton of this class of compounds.

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of this compound reveals a strategic approach that simplifies the complex target molecule into more readily available starting materials. A key disconnection can be envisioned at the dihydropyran ring, which is a characteristic feature of this compound. researchgate.netacs.org This leads back to a precursor aldehyde that can be formed via ozonolysis of a cyclopentene (B43876) intermediate.

A significant total synthesis effort commenced from O-acetylisophotosantonin, a compound possessing a bicyclo[5.3.0]decane skeleton. acs.org This starting material is accessible through a photochemical rearrangement of santonin (B1680769). researchgate.netacs.orgresearchgate.net The retrosynthetic plan involved two crucial transformations: the substitution of the lactone moiety present in the starting material with a gem-dimethylcyclopropane ring and the conversion of the existing cyclopentane (B165970) ring into the final dihydropyran ring. acs.org

The logic behind this strategy is rooted in the need to invert the stereochemistry at C7 of the starting material to match that of the natural product. acs.org This necessitated the removal of the C11–C13 fragment and the subsequent introduction of the gem-dimethylcyclopropane ring via cyclopropanation of an intermediate with a C6–C7 double bond. acs.org

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Precursor Structure | Key Transformation |

| Dihydropyran ring | Aldehyde | Intramolecular cyclization |

| C2-C3 bond | Cyclopentene | Ozonolysis |

| gem-Dimethylcyclopropane ring | C6-C7 double bond | Cyclopropanation |

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of this compound from O-acetylisophotosantonin inherently addresses the stereochemical challenges, as the starting material already contains much of the required stereochemical information. researchgate.net The photochemical rearrangement of santonin to O-acetylisophotosantonin is a key step that sets up the core stereochemistry of the bicyclo[5.3.0]decane system. researchgate.netacs.orgresearchgate.net

A critical aspect of stereochemical control was the introduction of the gem-dimethylcyclopropane ring. researchgate.netacs.org This was achieved through the cyclopropanation of a synthetic intermediate containing a C6=C7 double bond. The stereochemistry of this addition is crucial for establishing the final relative stereochemistry of the molecule.

Regioselectivity was a key consideration during the ozonolysis of the C2=C3 double bond in a later-stage intermediate. researchgate.netacs.org This reaction selectively cleaves the double bond to generate the necessary dialdehyde (B1249045) precursor for the formation of the dihydropyran ring. The subsequent acid-catalyzed cyclization of the ozonolysis product proceeded to form the desired dihydropyran ring characteristic of this compound. acs.org

Evaluation of Synthetic Pathway Efficiencies and Yields

The total synthesis of this compound from O-acetylisophotosantonin was achieved in a multi-step sequence. researchgate.netacs.org The final step, involving ozonolysis and subsequent cyclization, yielded this compound in a 23% yield. acs.org The spectroscopic data and optical rotation of the synthetic product were identical to those of the natural compound, confirming the success of the synthesis. acs.org

Semi-Synthetic Modifications and Derivatization Chemistry of this compound

Semi-synthetic modifications of natural products like this compound are crucial for exploring their chemical space and for developing research tools to investigate their biological mechanisms.

Strategies for Chemical Functionalization and Analogue Generation

The structural framework of this compound offers several sites for chemical modification. The ester group, for instance, is a prime target for functionalization. Hydrolysis of the ester can provide the corresponding alcohol, which can then be re-esterified with various acids to generate a library of analogues with different side chains. mdpi.com This approach allows for the systematic investigation of how the ester group influences biological activity.

Other potential sites for modification include the double bond within the dihydropyran ring and the cyclopropane (B1198618) ring, although these transformations may be more challenging to achieve selectively. The generation of diverse analogues is essential for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological effects.

Synthesis of Chemically Modified this compound Derivatives for Research Probes

The synthesis of chemically modified derivatives of this compound can provide valuable tools for biological research. For example, attaching a fluorescent tag or a photoaffinity label to the molecule would allow researchers to visualize its localization within cells and to identify its molecular targets.

Based on the study of related plagiochilins, derivatives such as Plagiochilin A-15-yl n-octanoate and the corresponding alcohol (Plg-OH) have been investigated for their interaction with biological targets like α-tubulin. mdpi.comresearchgate.net These studies highlight the importance of the ester and alcohol functionalities for biological activity and provide a rationale for the design of new derivatives. mdpi.com The synthesis of such derivatives is a key strategy for transforming a natural product into a powerful research probe.

Biosynthetic Investigations of Plagiochiline N

Proposed Biosynthetic Pathways from Terpenoid Precursor Molecules (e.g., Sesquiterpene Biogenesis)

The biosynthesis of Plagiochiline N is believed to originate from fundamental precursor molecules in the terpenoid pathway. Terpenoids are a vast class of organic chemicals derived from the five-carbon compound isoprene (B109036) and its derivatives. wikipedia.org The general biosynthetic route to sesquiterpenes, which are 15-carbon terpenoids, serves as the foundation for the proposed formation of this compound.

The biosynthesis begins with the synthesis of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com Through the action of prenyltransferase enzymes, these C5 units are sequentially condensed to form larger prenyl diphosphates. Specifically, for sesquiterpenes, farnesyl diphosphate (FPP), a C15 molecule, is the key precursor. mdpi.combeilstein-journals.org

The proposed biosynthetic pathway for 2,3-secoaromadendrane-type sesquiterpenes, such as this compound, is thought to diverge from the general sesquiterpene pathway following the formation of FPP. It has been suggested that the presence of (-)-bicyclogermacrene in Plagiochila species points to its role as a key intermediate. rsc.org The cyclization of FPP, catalyzed by a terpene synthase, would lead to the formation of a germacrene-type carbocation, which then undergoes further rearrangement and cyclization to form the bicyclogermacrene (B1253140) skeleton.

Subsequent oxidative cleavage of the C2-C3 bond of an aromadendrane-type intermediate, followed by cyclization, is hypothesized to form the characteristic dihydropyran ring of this compound. researchgate.netacs.org This proposed pathway is supported by the structural relationships between various sesquiterpenes found in Plagiochila and related liverworts. rsc.org

While a total synthesis of this compound has been achieved from santonin (B1680769), a sesquiterpene lactone, this is a laboratory chemical synthesis and does not represent the natural biosynthetic route. semanticscholar.orgresearchgate.netacs.orgorcid.orgacs.orgnih.govresearchgate.netacs.orgacs.org However, the chemical transformations involved in the synthesis, such as the ozonolysis of a C2-C3 double bond and subsequent cyclization to form the dihydropyran ring, provide chemical plausibility for the proposed biosynthetic steps. researchgate.netacs.org

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Compound | Class | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | Isoprenoid | C5 Building Block |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | C5 Building Block / Initiator |

| Farnesyl Diphosphate (FPP) | Sesquiterpene Precursor | C15 Precursor to all Sesquiterpenes |

| (-)-Bicyclogermacrene | Sesquiterpene | Proposed Key Intermediate |

| ent-2,3-secoaromadendrane skeleton | Sesquiterpenoid | Core structure of this compound |

Enzymatic Mechanisms and Catalytic Steps Involved in Biosynthesis

The proposed biosynthetic pathway for this compound necessitates the involvement of several classes of enzymes to catalyze the specific chemical transformations. While the specific enzymes from Plagiochila species have not been fully characterized, their functions can be inferred from well-understood enzymatic mechanisms in terpenoid biosynthesis. mdpi.comnih.gov

The initial steps of the pathway are catalyzed by:

Isoprenyl Diphosphate Synthases (IDSs): These enzymes are responsible for the synthesis of GPP and FPP from IPP and DMAPP. mdpi.comnih.gov

Terpene Synthases (TPSs): A specific terpene synthase is responsible for the cyclization of FPP to form the initial carbocation and guide the subsequent rearrangements and cyclizations to produce the bicyclogermacrene skeleton. mdpi.combeilstein-journals.org These enzymes are known for their ability to generate enormous structural diversity from a single precursor through complex carbocation-driven reactions. nih.gov

The later, oxidative steps in the pathway are likely catalyzed by:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are frequently involved in the functionalization of terpene skeletons. mdpi.com In the proposed biosynthesis of this compound, a CYP450 is likely responsible for the oxidative cleavage of the C2-C3 bond of the aromadendrane intermediate. This could proceed through a mechanism involving hydroxylation followed by further oxidation to facilitate bond cleavage.

The final cyclization to form the dihydropyran ring may be spontaneous following the bond cleavage or could be facilitated by another enzyme, possibly a type of cyclase or an enzyme with dual functionality. The precise mechanisms and the order of these enzymatic steps are still a subject of investigation.

Chemoenzymatic synthesis approaches, which combine chemical synthesis with enzymatic catalysis, have been instrumental in producing complex molecules like glycoproteins and could serve as a model for future studies aimed at elucidating the enzymatic steps in this compound biosynthesis. nih.govbeilstein-journals.orgnih.gov

Table 2: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Catalytic Mechanism |

| Isoprenyl Diphosphate Synthase (IDS) | Synthesis of FPP | Condensation of IPP and DMAPP |

| Terpene Synthase (TPS) | Cyclization of FPP to bicyclogermacrene | Carbocation-mediated cyclization/rearrangement |

| Cytochrome P450 Monooxygenase (CYP450) | Oxidative cleavage of C2-C3 bond | Monooxygenation |

| Cyclase (putative) | Formation of the dihydropyran ring | Intramolecular cyclization |

Analytical Method Development and Quantification of Plagiochiline N

Chromatographic Techniques for Separation and Detection in Complex Matrices

Chromatography is the cornerstone of analytical methods for separating individual components from complex mixtures, such as extracts from liverworts. routledge.comchromatographyonline.com The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability. europeanpharmaceuticalreview.com

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. researchgate.net When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative information. GC-MS, in particular, is considered a reference method for the identification of compounds in biological media due to its high sensitivity and specificity. researchgate.netnih.gov

Research on the chemical constituents of Plagiochila species, the natural source of Plagiochiline N, frequently employs GC-based methods for analyzing their essential oils and extracts. nih.govconicet.gov.ar For instance, the volatile metabolites of Plagiochila porelloides and Plagiochila bursata have been successfully investigated using GC-MS and GC-FID. nih.govconicet.gov.ar These analyses typically involve temperature-programmed separation on capillary columns like an HP-5MS, which allows for the resolution of complex mixtures of sesquiterpenoids, the class of compounds to which this compound belongs. conicet.gov.ar Preparative gas chromatography (pGC) has also been utilized for the nanogram-scale isolation of related compounds, such as plagiochilines W and X, from liverwort essential oils, demonstrating the utility of GC for obtaining pure standards for further study. scispace.comresearchgate.net

| Technique | Column | Temperature Program | Application | Reference |

|---|---|---|---|---|

| GC-MS | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm) | 50°C, then 50–280°C at 5°C/min, isothermal at 280°C for 15 min | Analysis of Plagiochila bursata extract | conicet.gov.ar |

| GC-FID / GC-MS | Not specified | Not specified | Investigation of volatile metabolites of Plagiochila porelloides | nih.gov |

| Preparative GC | Not specified | Not specified | Isolation of plagiochilines W and X from Plagiochila asplenioides | scispace.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is the technique of choice for compounds that are non-volatile or thermally labile, as it avoids high-temperature conditions that could lead to degradation. nih.gov Coupling HPLC with detectors such as Mass Spectrometry (HPLC-MS), Ultraviolet (LC-UV), or Fluorescence provides high sensitivity and selectivity for the identification and quantification of analytes in complex mixtures. mpi-bremen.denih.gov HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a universal tool for analyzing xenobiotics in biological samples. nih.gov

In the context of bryophyte metabolite analysis, Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) has proven to be a powerful tool. frontiersin.org A comprehensive metabolomic study of 63 bryophyte species, including Plagiochila porelloides, utilized this technique for untargeted metabolite profiling, successfully annotating a wide range of compounds. frontiersin.org this compound itself was identified as a constituent of Plagiochila ovalifolia in a study employing a combination of chromatographic techniques. nih.gov Furthermore, preparative HPLC has been instrumental in the purification and isolation of specific compounds from Plagiochila extracts for structural elucidation and bioactivity screening. conicet.gov.ar

| Technique | Column Type | Application | Reference |

|---|---|---|---|

| UHPLC-HRMS/MS | Not specified | Metabolite profiling of bryophytes, including Plagiochila porelloides | frontiersin.org |

| Preparative HPLC | Ultrasphere Beckman Silica (B1680970), Beckman C8 and C18 | Isolation of compounds from Plagiochila bursata extract | conicet.gov.ar |

| HPLC-MS | General | Analysis of plant metabolites and pharmaceuticals in biological matrices | nih.govmdpi.comnih.gov |

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-MS, GC-FID)

Sample Preparation Methodologies for Research Samples

Effective sample preparation is a critical step to remove interfering substances from the sample matrix, concentrate the analyte of interest, and render the sample compatible with the chosen analytical instrument. For natural product analysis from complex sources like liverworts, extraction and purification are essential. frontiersin.org

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent to isolate, purify, and concentrate analytes from a liquid sample. organomation.com The principle involves partitioning the analyte between a solid stationary phase and a liquid mobile phase, allowing for the separation of the target compound from matrix interferences. The choice of sorbent (e.g., silica, C18, ion-exchange) is crucial and depends on the physicochemical properties of the analyte and the matrix components. libretexts.org

While specific SPE protocols for this compound are not detailed in the available literature, the technique is widely applied in the analysis of pharmaceuticals and natural products from complex biological matrices. organomation.comnih.gov For a sesquiterpenoid lactone like this compound, a normal-phase sorbent (like silica) or a reversed-phase sorbent (like C18) could be employed. A typical "bind and elute" strategy would involve loading the crude plant extract onto the cartridge, washing away interfering compounds with a weak solvent, and then eluting the retained this compound with a stronger solvent. libretexts.org

| SPE Sorbent Type | Retention Mechanism | Potential Application for this compound |

|---|---|---|

| Reversed-Phase (e.g., C18, C8) | Non-polar interactions | Retaining the moderately polar this compound from an aqueous/polar extract. |

| Normal-Phase (e.g., Silica, Florisil) | Polar interactions (H-bonding, dipole-dipole) | Retaining this compound from a non-polar extract. |

| Ion-Exchange (e.g., SAX, SCX) | Ionic interactions | Not directly applicable unless derivatized to carry a charge, but can remove charged impurities. |

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com It is widely used for the initial extraction of target compounds from biological material and for sample clean-up prior to chromatographic analysis. organomation.comsolventextraction.gr.jp

In the study of Plagiochila species, LLE is the primary method for obtaining crude extracts. nih.govconicet.gov.ar Researchers have used various organic solvents to extract sesquiterpenoids and other secondary metabolites from the dried plant material. The selection of the solvent is critical for extraction efficiency. For example, diethyl ether was used to extract compounds from Plagiochila bursata, while hexane (B92381) and diethyl ether were used for cold extractions of Plagiochila porelloides. nih.govconicet.gov.ar These initial extracts are often complex mixtures that are then subjected to further chromatographic purification. conicet.gov.ar

| Solvent(s) | Plagiochila Species | Extraction Method | Reference |

|---|---|---|---|

| Diethyl ether (Et₂O) | P. bursata | Extraction of air-dried whole plant material at room temperature. | conicet.gov.ar |

| Hexane, Diethyl ether (Et₂O) | P. porelloides | Cold maceration and microwave-assisted extractions. | nih.gov |

| Hexane, Methylene chloride (DCM), Methanol (MeOH) | Various bryophytes including P. porelloides | Successive extraction to fractionate by polarity. | frontiersin.org |

Solid-Phase Extraction (SPE)

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. gnomio.com In gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds, thereby improving peak shape and detectability. phenomenex.com This is typically achieved by replacing active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) with less polar groups. phenomenex.com

This compound possesses a hydroxyl functional group in its structure. This polar group can lead to poor chromatographic performance (e.g., peak tailing) and potential thermal degradation in a hot GC inlet. To overcome these issues, derivatization could be a valuable strategy. Silylation is one of the most common derivatization techniques, where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This modification would increase the volatility of this compound, making it more amenable to GC analysis and potentially improving detection limits.

| Derivatization Method | Reagent Example | Target Functional Group(s) | Relevance to this compound |

|---|---|---|---|

| Silylation | BSTFA, TMCS (catalyst) | -OH, -COOH, -NH, -SH | Targets the hydroxyl group to increase volatility and thermal stability for GC analysis. |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH | Can be used to create derivatives, often for electron-capture detection (ECD). |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -OH, -COOH, phenols | Introduces a strongly electron-capturing group for high-sensitivity analysis by GC-ECD. gcms.cz |

Techniques for Improved Volatility and Detection Sensitivity

Gas chromatography and high-performance liquid chromatography (HPLC) are powerful techniques for the analysis of natural products like sesquiterpenoids. d-nb.info However, the inherent properties of a molecule like this compound, which may include polarity and low volatility, can present challenges for these methods.

Improving Volatility for Gas Chromatography (GC)

For a compound to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized in the injector port without degradation. Molecules with polar functional groups, such as alcohols, amines, or carboxylic acids, often exhibit low volatility and may interact unfavorably with the GC column. sigmaaldrich.com Chemical derivatization is a common strategy to overcome these issues by converting the polar analyte into a less polar, more volatile derivative. sigmaaldrich.com This process typically involves replacing active hydrogens on functional groups with nonpolar moieties. sigmaaldrich.com

Several derivatization techniques are applicable for compounds containing hydroxyl groups, which are common in terpenoids.

Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common. sigmaaldrich.com TBDMS derivatives offer the advantage of being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This technique introduces an acyl group, often using fluorinated anhydrides. This not only increases volatility but can also significantly enhance detection sensitivity when using an electron capture detector (ECD). jfda-online.com

Table 1: Common Derivatization Reagents for GC Analysis This table is interactive. Click on the headers to sort the data.

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Common, effective for increasing volatility. |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Forms stable derivatives, less moisture sensitive. sigmaaldrich.com |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Alcohols, Phenols, Amines | Increases volatility and enhances ECD response. nih.gov |

Enhancing Detection Sensitivity

Beyond improving volatility, derivatization can also improve the sensitivity of detection. jfda-online.com For mass spectrometry, derivatives can produce characteristic and high-mass ions that are useful for identification and quantification, moving them out of the low-mass region which may be subject to interference from the sample matrix. nih.gov

For HPLC analysis, sensitivity is a major consideration, especially if the analyte lacks a strong chromophore for UV detection. thermofisher.com this compound, as a sesquiterpenoid, is not expected to have strong UV absorbance. In such cases, fluorescent labeling is a preferred approach. A fluorescent tag is chemically attached to the analyte, allowing for highly sensitive detection using a fluorescence detector (HPLC-FD). thermofisher.com This method is often chosen when high sensitivity is crucial and when fractions may need to be collected for subsequent MS analysis. thermofisher.com

Labels for Enhanced Chromatographic Separation and Mass Spectrometric Response

Labeling, or derivatization, serves a dual purpose: it can improve the chromatographic behavior of an analyte and enhance its response in a mass spectrometer, leading to more reliable and accurate quantification. jfda-online.com

Enhanced Chromatographic Separation

In GC, derivatization improves peak shape and resolution by reducing undesirable interactions between the analyte and the stationary phase. In HPLC, labeling can be strategically used to modify the analyte's properties for better separation. For instance, attaching a specific tag can alter the polarity of this compound, which can be exploited for separation on different types of columns, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns. thermofisher.com

Enhanced Mass Spectrometric Response

The choice of a derivatizing agent can be tailored to improve MS detection. As previously mentioned, derivatization can yield fragments that are more suitable for structural elucidation and quantification. jfda-online.com

A particularly powerful strategy for quantitative analysis by MS is the use of stable isotope-labeled derivatization reagents. nih.gov This approach, known as isotopic labeling, involves creating a derivative of the analyte that is chemically identical to the derivative of the standard but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H). When a known amount of this labeled compound is added to a sample as an internal standard, it co-elutes with the native analyte. The ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard allows for very accurate and precise quantification, as it corrects for variations in sample preparation, injection volume, and ionization efficiency. nih.govnih.gov

Table 2: Labeling Strategies for Enhanced LC-MS Analysis This table is interactive. Click on the headers to sort the data.

| Labeling Strategy | Example Label | Principle | Primary Advantage |

|---|---|---|---|

| Fluorescent Labeling | 2-Aminobenzamide (2-AB) | Covalent attachment of a fluorescent molecule to the analyte. thermofisher.com | Greatly increases detection sensitivity for fluorescence detectors; useful for analytes without a native chromophore. thermofisher.com |

| Isotopic Labeling | INLIGHT™ (Isotopic Glycan Hydrazide Tags) | Derivatization with both a natural isotope (NAT) and a stable-isotope labeled (SIL) version of a reagent. nih.gov | Provides confident identification through paired signals and enables highly accurate quantification by MS. nih.gov |

Theoretical and Computational Chemistry Investigations of Plagiochiline N

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. researchgate.netjocpr.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. jocpr.com From these calculations, several key descriptors of molecular reactivity can be derived.

Key quantum chemical parameters include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher E-HOMO value indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. A lower E-LUMO value suggests the molecule is more likely to accept electrons.

Energy Gap (ΔE = E-LUMO - E-HOMO): The energy gap is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity and lower kinetic stability. researchgate.net

Global Hardness (η) and Softness (σ): These parameters quantify the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

While specific DFT studies focusing exclusively on Plagiochiline N are not prominent in the literature, the application of these methods is standard for analyzing natural products. Such calculations would be invaluable for comparing the electronic properties of this compound to more potent analogues within the plagiochilin family. For instance, a comparative analysis with a highly active compound like Plagiochilin G could reveal differences in their orbital energies and electron density distributions that explain their varied biological activities.

Table 8.1: Common Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance in Reactivity Prediction |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | A small gap suggests high reactivity. |

| Chemical Hardness | η | Measures resistance to charge transfer. |

| Chemical Potential | µ | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index | ω | Quantifies the electron-accepting capacity. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to analyze the physical motions of atoms and molecules over time. csmres.co.ukscielo.br An MD simulation provides a dynamic view of a molecule's conformational flexibility and its interactions with its environment, such as a protein target. nih.govnih.gov This method is crucial for validating the stability of ligand-protein complexes predicted by molecular docking. nih.gov

The process typically involves:

Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions).

Applying a force field to calculate the forces between atoms and their subsequent movements based on Newton's laws of motion.

Running the simulation for a specific duration (e.g., nanoseconds) to observe the system's behavior.

Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to assess the stability of the complex. A stable RMSD for the ligand within the protein's binding site suggests a stable interaction, whereas high fluctuations could indicate instability. scielo.br

Specific MD simulation studies for this compound have not been detailed in available research. However, performing MD simulations on the this compound-α-tubulin complex would be a logical and necessary step to complement docking studies. Such simulations would verify whether the docked pose is stable over time or if the ligand quickly dissociates, providing a more profound understanding of the transient or weak nature of its interaction with the protein target.

Molecular Docking and Ligand-Protein Interaction Modeling (e.g., with α-Tubulin)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is widely used to propose protein targets for natural products and to understand the structural basis of their activity. mdpi.com For the plagiochilin class of compounds, including this compound, molecular docking has been employed to investigate their potential interaction with α-tubulin, a protein critical for microtubule formation and a known target for anticancer agents. mdpi.comresearchgate.net

In a comprehensive study, all 24 known plagiochilins were docked into the pironetin (B1678462) binding site of α-tubulin (using the crystal structure with PDB ID: 5FNV). mdpi.comresearchgate.net This site is described as a narrow but deep cavity in the center of the α-tubulin protein. mdpi.commdpi.com The analysis calculated the potential energy of interaction (ΔE) for each compound to compare their binding affinities. mdpi.com

The results revealed a significant variation in binding capacity across the plagiochilin family. researchgate.net Notably, this compound (Plg-N) was identified as having one of the weakest tubulin binding capacities in the entire series. researchgate.netresearchgate.net Its potential energy of interaction was calculated to be -37.9 kcal/mol. researchgate.net This is substantially less favorable than that of the lead compound, Plagiochilin A (ΔE = -63.8 kcal/mol), and the most potent binder identified in the study, Plagiochilin G (ΔE = -77.0 kcal/mol). researchgate.net This weak interaction suggests that this compound is a poor ligand for α-tubulin compared to its analogues. The superior binding of other plagiochilins has been attributed to key structural features, such as a C13-OH or C=O group, which facilitate crucial interactions within the binding site. mdpi.comresearchgate.net

Table 8.2: Comparative Docking Interaction Energies of Plagiochilins with α-Tubulin

| Compound | Potential Energy of Interaction (ΔE) with α-Tubulin (kcal/mol) | Binding Capacity Ranking |

|---|---|---|

| Plagiochilin G | -77.0 | Strongest Binder |

| Plagiochilin A | -63.8 | Moderate Binder |

| This compound | -37.9 | Weakest Binder |

Data sourced from a comparative molecular docking analysis of 24 plagiochilins. researchgate.net

In Silico Prediction of Biological Activity Mechanisms and Pathway Modulation

In silico tools play a vital role in modern drug discovery by predicting the biological activities and mechanisms of action (MoA) of chemical compounds before they are tested in a lab. nih.gov These approaches include network-based inference, which connects compounds to protein targets and pathways, and software that predicts a full spectrum of biological activities based on chemical structure. nih.govbiorxiv.org

The overarching biological activity reported for the plagiochilin class, driven by the lead compound Plagiochilin A, is the inhibition of mitosis. mdpi.comresearchgate.net This is achieved by perturbing the dynamics of microtubules, which are essential for cell division, ultimately leading to cell cycle arrest and apoptosis. researchgate.net The in silico docking studies support a plausible mechanism for this activity: the binding of plagiochilins to the pironetin site of α-tubulin, which disrupts microtubule function. mdpi.com

For this compound, its computationally derived properties allow for a specific activity prediction. Given its calculated weak binding energy with α-tubulin, in silico models would predict that this compound has a very low potential to act as a mitosis inhibitor through the tubulin polymerization pathway. researchgate.netresearchgate.net Its structural features appear to be suboptimal for engaging the α-tubulin target effectively, distinguishing it from more potent members of its chemical family. Therefore, pathway modulation analysis would suggest that this compound is unlikely to significantly impact cellular pathways dependent on microtubule dynamics.

Conclusions and Future Research Directions

Summary of Key Research Findings and Advancements in Plagiochiline N Studies

This compound is a member of the plagiochilin family, a group of 24 seco-aromadendrane-type sesquiterpenoids designated Plagiochilin A through X. mdpi.compreprints.org These compounds are considered chemosystematic markers in the Plagiochilaceae family of liverworts. mdpi.com this compound, specifically, is an ent-2,3-secoaromadendrane that has been isolated from the liverwort Plagiochila ovalifolia. acs.orgacs.org

A significant milestone in the study of this compound was its total synthesis from santonin (B1680769), a more readily available natural product. acs.orgacs.org This complex, multi-step synthesis confirmed the structure of this compound. acs.orgacs.org The key steps of this process involved the substitution of a lactone moiety with a gem-dimethylcyclopropane ring and a subsequent ozonolysis followed by cyclization to form the characteristic dihydropyran ring. acs.org

In the broader context of the plagiochilin family, research has largely focused on Plagiochilin A, which has demonstrated notable antiproliferative and antiparasitic properties. mdpi.commdpi.com Studies on Plagiochilin A have identified its mechanism of action as an inhibitor of mitosis, specifically targeting the final stage of cytokinesis known as abscission by perturbing microtubule dynamics. mdpi.commdpi.commdpi.com This has led to computational studies exploring the interaction of the entire plagiochilin family with α-tubulin. mdpi.com Within these molecular docking analyses, this compound was identified as the weakest ligand for the pironetin (B1678462) site of α-tubulin among the 24 compounds tested, with a calculated binding free energy (ΔG) of -37.9 kcal/mol. researchgate.net

Identified Gaps and Emerging Challenges in this compound Research

Despite the foundational work on its structure and synthesis, this compound remains a relatively understudied compound, especially when compared to Plagiochilin A and C. mdpi.compreprints.org This represents a significant knowledge gap in the field. The primary challenges hindering further investigation are multifaceted.

Firstly, the difficulty and length of its total synthesis—reported as a 16-step process—make it challenging to obtain sufficient quantities of the compound for extensive biological screening and derivatization studies. mdpi.com This synthetic complexity is a major bottleneck for research progression.

Secondly, there is a substantial lack of data on the specific biological and pharmacological properties of this compound itself. While its congener, Plagiochilin A, is known to be cytotoxic, the bioactivity of this compound is largely uncharacterized. mdpi.commdpi.com The observation from docking studies that it is a weak α-tubulin binder suggests its biological targets may differ from those of Plagiochilin A, or that it may be inactive in this regard, a hypothesis that requires experimental validation. researchgate.net

Finally, the broader study of natural products from bryophytes faces inherent difficulties, including the small size of the organisms, which complicates the collection of large amounts of starting material for isolation. colab.ws While synthesis can overcome this, the complexity of the route for this compound makes this approach currently impractical for large-scale production.

Prospective Avenues for Future Academic and Methodological Development

The existing gaps and challenges in this compound research illuminate clear pathways for future work. Progress in understanding and utilizing this compound will depend on advancements in synthetic chemistry, mechanistic biology, analytical sciences, and computational modeling.

Advanced Synthetic Methodologies for Complex Analogues

Furthermore, the development of flexible synthetic methodologies would enable the creation of complex analogues. nih.govbeilstein-journals.org By establishing a more efficient core synthesis, researchers could then explore derivatization to probe structure-activity relationships. For instance, molecular docking studies on other plagiochilins suggest that the presence of a hydroxyl or carbonyl group at certain positions is crucial for α-tubulin binding. mdpi.com An efficient synthetic platform would allow for the introduction of such functional groups onto the this compound scaffold to create analogues with potentially enhanced or novel bioactivities. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions or microwave-assisted cyclizations, could provide powerful tools for this purpose. mdpi.com

Deeper Mechanistic Elucidation of Biological Actions in Relevant Systems

The biological activity of this compound is a significant unknown. Future studies must move beyond computational predictions and perform comprehensive in vitro and in vivo screening to identify any cytotoxic, antimicrobial, or other relevant biological effects. sci-hub.se

Should any activity be identified, a deep dive into its mechanism of action will be paramount. Given that Plagiochiline A acts on cytokinesis, this would be a logical starting point for investigation. mdpi.commdpi.com Techniques such as cell cycle analysis and fluorescence microscopy could determine if this compound affects cell division. However, given its predicted weak binding to α-tubulin, researchers must remain open to exploring entirely different cellular targets. researchgate.net Unbiased screening approaches, such as proteomics or chemoproteomics, could be employed to identify the direct binding partners of this compound within the cell, thus revealing its mode of action.

Novel Analytical Approaches for Trace Analysis and Metabolite Profiling

Advancements in analytical chemistry are crucial for the future study of this compound and related compounds. google.com The development of highly sensitive analytical methods is essential for pharmacokinetic studies, which require the detection of trace amounts of the compound and its metabolites in complex biological matrices like plasma or urine. uregina.ca Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) or triple quadrupole mass spectrometry (QQQ-MS) offer the necessary sensitivity and specificity for such trace analysis. scholaris.cachemrxiv.org

Moreover, untargeted metabolomics presents a powerful tool for understanding the broader biological context of this compound. nih.gov Metabolite profiling of different Plagiochila species could uncover new plagiochilin analogues and provide insights into their biosynthetic pathways. researchgate.netufmg.br This can be achieved using platforms like UPLC-QToF-MS/MS combined with computational tools such as molecular networking to analyze and annotate the complex datasets. researchgate.netbiomedpharmajournal.org Applying these techniques to cells or organisms treated with this compound could also reveal the metabolic perturbations it causes, offering clues to its mechanism of action. ufmg.br

Integrated Computational and Experimental Frameworks for Rational Design and Discovery

The most potent approach for future research on this compound involves the tight integration of computational and experimental methods. The initial molecular docking studies that predicted its weak binding to tubulin are a prime example of how computational chemistry can guide experimental work. mdpi.comresearchgate.net

Future efforts should expand on this synergy. For example:

Rational Design: Computational models can be used to predict how modifications to the this compound structure would affect its binding to potential targets. These predictions can guide the synthesis of a focused library of analogues, saving time and resources compared to untargeted synthesis. mdpi.com

Structure Validation: For newly isolated or synthesized analogues, computational methods like Density Functional Theory (DFT) calculations of NMR chemical shifts can be used in conjunction with experimental 2D NMR data to confirm or revise proposed structures, which is especially important for complex, stereochemically rich molecules. acs.org

Iterative Refinement: An iterative loop can be established where computational predictions guide synthetic efforts, and the results of experimental biological testing are then used to refine the computational models. This feedback loop between in silico and in vitro/in vivo studies accelerates the discovery process, leading to a more profound understanding of the compound's potential and facilitating the rational design of new molecules with desired properties.

Compound and Technique Tables

Table 1: Plagiochiline Compounds Mentioned in Research

| Compound Name | Source/Context | Key Finding/Note |

|---|---|---|

| This compound | Plagiochila ovalifolia | Structure confirmed by total synthesis; predicted to be a weak α-tubulin ligand. acs.orgresearchgate.net |

| Plagiochiline A | Plagiochila species (e.g., P. disticha) | Lead compound; potent inhibitor of cytokinesis; anticancer and antiparasitic properties. mdpi.commdpi.commdpi.com |

| Plagiochiline C | Plagiochila species | One of the more studied plagiochilins, alongside Plagiochilin A. mdpi.compreprints.org |

| Plagiochiline G | Plagiochila ovalifolia | Identified as the best α-tubulin-interacting compound in a docking study. mdpi.compreprints.org |

| Santonin | Plant-derived sesquiterpene lactone | Starting material for the total synthesis of this compound. acs.orgacs.org |

Q & A

Q. What are the key structural characteristics of Plagiochiline N, and how are they confirmed experimentally?

this compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, stereochemical assignments rely on NOESY/ROESY experiments to determine spatial proximity of protons, while high-resolution MS confirms molecular weight and fragmentation patterns. Challenges arise in distinguishing regioisomers, requiring comparative analysis with synthetic standards or analogs (e.g., Plagiochiline A derivatives) .

Q. What methodologies are used to isolate this compound from natural sources?

Isolation involves solvent extraction (e.g., ether or methanol) of liverworts (e.g., Plagiochila species), followed by chromatographic techniques like flash column chromatography and HPLC. Purity is assessed via TLC and HPLC-DAD, with critical attention to avoiding co-elution of structurally similar compounds (e.g., other plagiochilines) that may skew bioactivity results .

Q. How is this compound’s cytotoxicity evaluated in preclinical studies?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., KB nasopharyngeal, P-388 leukemia). Dose-response curves (e.g., IC₅₀ values) are generated with concentrations typically ranging from 0.05–20 µg/mL. Statistical significance (e.g., ANOVA with p < 0.05) and adherence to NIH preclinical guidelines (e.g., triplicate experiments, blinded analysis) are mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from differences in cell line sensitivity, extraction protocols, or compound stability. A meta-analysis approach comparing raw data (e.g., dose ranges, incubation times) and standardizing assays (e.g., using NCI-60 panel protocols) can identify confounding variables. Contradictory results should prompt re-isolation and re-testing under controlled conditions .

Q. What experimental strategies optimize selectivity in this compound synthesis?

Selective functionalization during total synthesis (e.g., Grieco-Sharpless elimination) requires steric and electronic control. For example, in intermediates with multiple hydroxyl groups, protecting group strategies (e.g., TBS ethers for tertiary alcohols) ensure regioselective elimination. Computational modeling (e.g., DFT for transition-state analysis) can predict selectivity outcomes .

Q. How can researchers design experiments to elucidate this compound’s mechanism of cell cycle arrest?

Mechanistic studies combine flow cytometry (cell cycle profiling), Western blotting (cyclin/CDK expression), and live-cell imaging (mitotic progression). For example, Plagiochiline A (a structural analog) induces G₂/M arrest in DU145 prostate cancer cells by targeting checkpoint kinases (e.g., Chk1/2). Similar protocols can be adapted for this compound, with siRNA knockdowns to validate target pathways .

Q. What advanced techniques address challenges in quantifying trace amounts of this compound in complex matrices?

Ultra-sensitive quantification employs LC-MS/MS with isotopic labeling (e.g., ¹³C-labeled internal standards) to correct for matrix effects. Method validation includes linearity (R² > 0.99), LOQ/LOD determination, and spike-recovery tests in biological fluids (e.g., plasma). Cross-validation with NMR-based quantification ensures accuracy .

Methodological Considerations

- Statistical Rigor : Use power analysis to determine sample sizes and avoid Type II errors. For cytotoxicity studies, a minimum n = 3 biological replicates is recommended .

- Synthetic Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) in Supporting Information to enable replication .

- Data Transparency : Share raw spectra, chromatograms, and dose-response curves in open-access repositories to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.